molecular formula C50H67F2O15P B1207941 Diprofos CAS No. 63211-75-6

Diprofos

Cat. No.: B1207941
CAS No.: 63211-75-6
M. Wt: 977 g/mol
InChI Key: AXHJBJFZCVLYMF-BNHMPRSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diprofos is a glucocorticoid injectable suspension containing 6.43 mg/mL betamethasone dipropionate (a long-acting ester) and 2.63 mg/mL betamethasone sodium phosphate (a rapid-acting ester) . This dual formulation provides immediate anti-inflammatory effects (via the sodium phosphate component) and sustained activity (via the dipropionate ester) . It is administered intramuscularly or locally for conditions such as rheumatoid arthritis, allergic disorders, dermatological diseases (e.g., psoriasis, contact dermatitis), and collagen vascular diseases . Adverse effects include fluid retention, hypokalemia, osteoporosis, and adrenal suppression, consistent with systemic corticosteroid therapy .

Properties

CAS No.

63211-75-6

Molecular Formula

C50H67F2O15P

Molecular Weight

977 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7.C22H30FO8P/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t16-,19-,20-,21-,25-,26-,27-,28-;12-,15-,16-,17-,19-,20-,21-,22-/m00/s1

InChI Key

AXHJBJFZCVLYMF-BNHMPRSJSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C

Synonyms

etamethasone dipropionate, betamethasone sodium phosphate drug combination
Diprofos
Diprophos
Diprospan

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Betamethasone Derivatives

Dexamethasone Sodium Phosphate
  • Structure : Contains only the rapid-acting sodium phosphate ester of dexamethasone, lacking a prolonged-release component.
  • Pharmacokinetics : Shorter duration of action compared to Diprofos due to single-ester formulation. Bioavailability is >90% after intramuscular injection but requires frequent dosing .
  • Clinical Use : Acute allergic reactions, cerebral edema. Less effective for chronic conditions requiring sustained glucocorticoid activity.
Betamethasone Valerate
  • Structure : A single-ester betamethasone formulation (valerate ester), providing intermediate duration.
  • Comparison : Lacks the dual-release mechanism of this compound, resulting in less predictable pharmacokinetics. Primarily used topically for dermatitis, unlike this compound’s systemic applications .

Functional Analogues: Long-Acting Corticosteroids

Methylprednisolone Acetate
  • Structure : A single long-acting ester of methylprednisolone.
  • Pharmacokinetics : Slower absorption than this compound, with peak effects at 24–48 hours and duration up to 2–3 weeks. Lower mineralocorticoid activity compared to betamethasone derivatives .
  • Clinical Use: Intra-articular injections for joint inflammation.
Triamcinolone Acetonide
  • Structure : A synthetic, highly lipophilic corticosteroid with prolonged local effects.
  • Comparison : Superior for localized tissue retention (e.g., intra-articular use) but lacks this compound’s systemic versatility. Higher risk of subcutaneous atrophy and skin thinning .

Pharmacokinetic and Pharmacodynamic Comparison

Table 2: Adverse Effect Profile

Compound Common Adverse Effects Unique Risks
This compound Fluid retention, hypokalemia, osteoporosis Higher cumulative glucocorticoid exposure due to dual esters
Triamcinolone Acetonide Subcutaneous atrophy, skin thinning Local tissue damage at injection sites
Dexamethasone Hyperglycemia, psychosis Limited utility in chronic inflammation

Research Findings and Clinical Implications

  • Cytogenotoxicity: this compound induces chromosomal abnormalities in Vicia faba at concentrations ≥2 mL/100 mL, with stickiness and disturbed chromosomes as dominant aberrations .
  • Efficacy in Rheumatology : this compound’s dual formulation provides prolonged pain relief in osteoarthritis (4+ weeks per dose) compared to single-ester corticosteroids requiring more frequent administration .
  • Administration Constraints : Unlike dexamethasone or prednisolone, this compound is contraindicated for IV or subcutaneous use due to formulation stability risks .

Q & A

Basic: What pharmacological properties of Diprofos are critical for designing preclinical studies?

Answer: this compound contains betamethasone sodium phosphate (fast-acting) and betamethasone dipropionate (sustained-release), which influence its pharmacokinetic profile. Researchers must account for its solubility, administration routes (intramuscular, intra-articular), and excipients like benzyl alcohol (which may affect toxicity in certain models). Preclinical studies should measure bioavailability, half-life, and tissue distribution using HPLC or mass spectrometry, with dose adjustments based on species-specific metabolic rates .

Basic: How do researchers standardize outcome measures for this compound in inflammatory disease models?

Answer: Standardization involves selecting validated biomarkers (e.g., CRP, IL-6) and clinical scoring systems (e.g., DAS-28 for rheumatoid arthritis). In animal models, histological analysis of synovial tissue or skin biopsies is critical. Researchers should predefine primary/secondary endpoints and adhere to guidelines like ARRIVE for translational rigor .

Advanced: What experimental design principles mitigate bias in this compound clinical trials?

Answer: Use double-blind, randomized controlled trials (RCTs) with placebo or active comparators (e.g., dexamethasone). Stratify participants by disease severity and comorbidities. Sample size calculations should use power analysis (α=0.05, β=0.2), and allocation concealment should follow CONSORT guidelines. For crossover designs, account for washout periods to avoid carryover effects .

Advanced: How can conflicting efficacy data from this compound studies be reconciled?

Answer: Conduct a systematic review (PRISMA framework) to aggregate data, followed by meta-analysis using random-effects models. Assess heterogeneity via I² statistics and subgroup analysis (e.g., dosing regimens, patient demographics). Sensitivity analysis should exclude outliers, and publication bias should be evaluated via funnel plots .

Basic: What safety parameters must be monitored in this compound trials?

Answer: Track adrenal suppression (via ACTH stimulation tests), glucose tolerance, and bone density changes. Use standardized adverse event reporting (MedDRA terms) and monitor for injection-site reactions. Longitudinal studies should include ophthalmologic exams to assess cataract risk .

Advanced: What statistical methods are optimal for analyzing this compound’ dose-response relationships?

Answer: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. For time-to-event data (e.g., relapse rates), use Cox proportional hazards models. Dose-response curves should be fitted with logistic regression, and multiplicity adjustments (e.g., Bonferroni) must control for Type I errors .

Advanced: How to formulate a research question comparing this compound with other corticosteroids?

Answer: Use the PICOT framework:

  • P : Patients with moderate-to-severe psoriasis.
  • I : this compound (6.43 mg/mL).
  • C : Triamcinolone acetonide.
  • O : Reduction in PASI score at 12 weeks.
  • T : Single-blind, multicenter trial.
    This structure ensures clarity and comparability across studies .

Basic: What ethical considerations apply to this compound research in vulnerable populations?

Answer: Exclude pregnant women due to teratogenic risks (Category C). For pediatric studies, justify necessity via risk-benefit analysis and obtain assent/consent. Institutional review boards (IRBs) must ensure compliance with Declaration of Helsinki principles, particularly for off-label use .

Advanced: How to optimize literature reviews for this compound’ off-label applications?

Answer: Perform scoping reviews (Arksey & O’Malley framework) to map evidence gaps. Use Boolean search strings in MEDLINE/Embase (e.g., "this compound AND off-label AND (dermatology OR ophthalmology)"), and screen results via Rayyan. Critically appraise sources using GRADE criteria for clinical relevance .

Advanced: What methodologies assess long-term corticosteroid resistance in this compound-treated cohorts?

Answer: Longitudinal observational studies with repeated measures ANOVA to track efficacy decline. Integrate genomic profiling (e.g., glucocorticoid receptor polymorphisms) and in vitro assays on patient-derived cells to identify resistance mechanisms. Adjust for confounding variables (e.g., concurrent immunosuppressants) via multivariate regression .

Methodological Tables

Table 1: Common Biomarkers in this compound Inflammatory Studies

BiomarkerMeasurement MethodClinical Relevance
C-reactive protein (CRP)ImmunoturbidimetryAcute-phase response indicator
IL-6ELISAPro-inflammatory cytokine levels
DAS-28 ScoreClinical assessmentRheumatoid arthritis activity

Table 2: Statistical Tools for this compound Data Analysis

ToolApplicationReference
NONMEMPopulation pharmacokinetics
Cox modelTime-to-event analysis
GRADEEvidence quality assessment

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